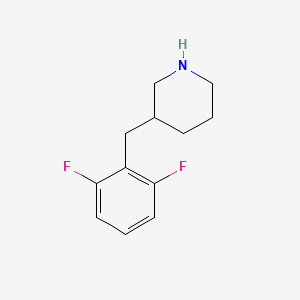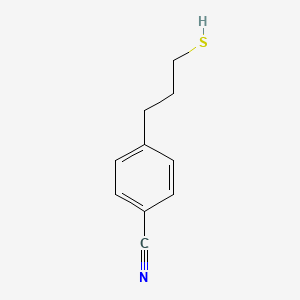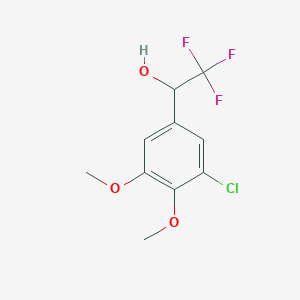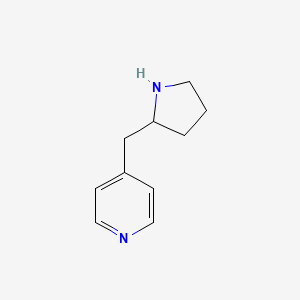
4-(Pyrrolidin-2-ylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-2-ylmethyl)pyridine is an organic compound with the molecular formula C10H14N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is known for its basicity, with a pKa value of 9.58, making it more basic than dimethylaminopyridine . It is a white solid at room temperature and has attracted interest due to its applications as a base catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine is reacted with a pyridine derivative in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)pyridine primarily involves its role as a base catalyst. It can deprotonate acidic protons in substrates, facilitating various organic reactions. The pyrrolidinyl group enhances its basicity, making it an effective catalyst in reactions requiring strong bases . The molecular targets and pathways involved include interactions with acidic protons and coordination with metal ions in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar basicity but lacks the pyridine ring.
Dimethylaminopyridine (DMAP): A widely used base catalyst with a similar structure but different substituents.
Pyrrolidinone: A lactam with different reactivity and applications compared to 4-(Pyrrolidin-2-ylmethyl)pyridine.
Uniqueness
This compound is unique due to its combination of a pyrrolidinyl group and a pyridine ring, which enhances its basicity and catalytic properties. This makes it more effective in certain organic reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-2-10(12-5-1)8-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
InChI-Schlüssel |
QSMXCWKRNZUQIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
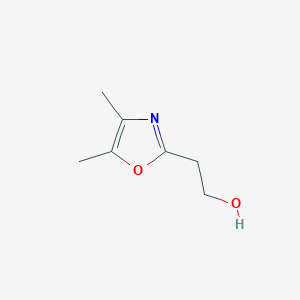
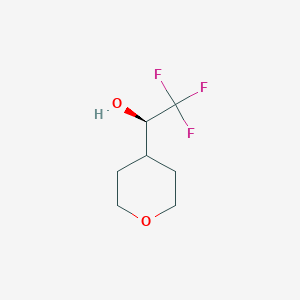

![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
